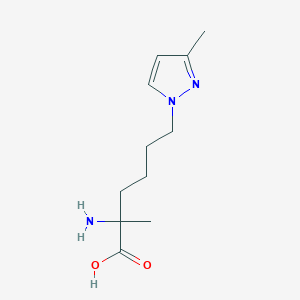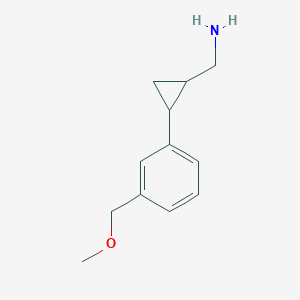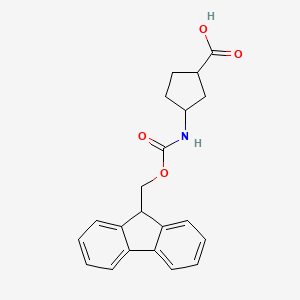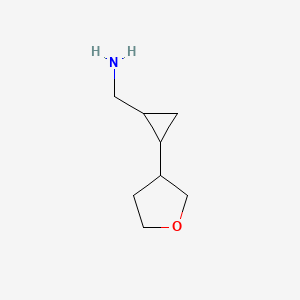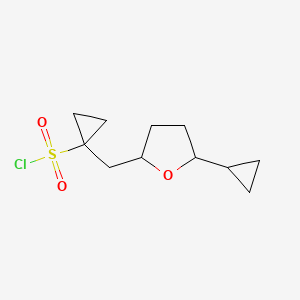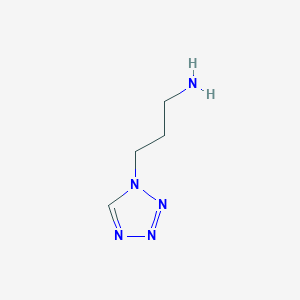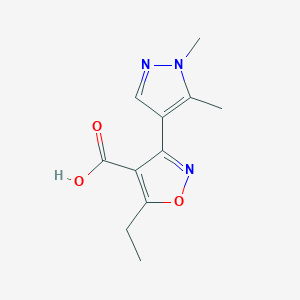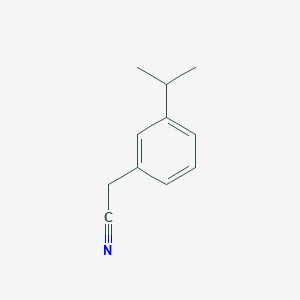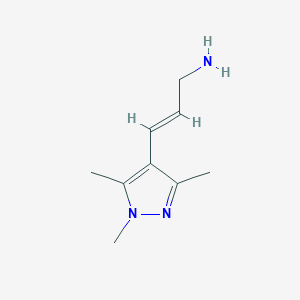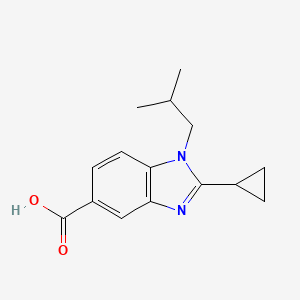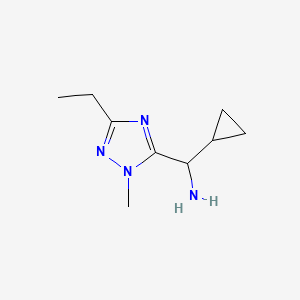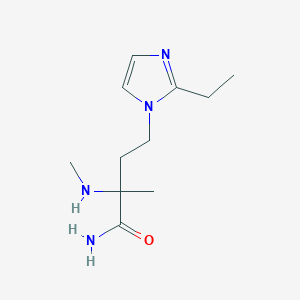
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic organic compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . This compound features an imidazole ring, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-1H-imidazole with 2-methyl-2-(methylamino)butanoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process and verify the compound’s purity.
化学反应分析
Types of Reactions
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth .
相似化合物的比较
Similar Compounds
- 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
- 4-(2-Ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both ethyl and methylamino groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
4-(2-ethylimidazol-1-yl)-2-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-9-14-6-8-15(9)7-5-11(2,13-3)10(12)16/h6,8,13H,4-5,7H2,1-3H3,(H2,12,16) |
InChI 键 |
FUSZVZVHQIZUHA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1CCC(C)(C(=O)N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
